2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a cyclopropylcarbamoyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, introduction of the cyclopropylcarbamoyl group, and attachment of the dimethylphenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the imidazole ring could produce a dihydroimidazole compound.
Scientific Research Applications
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique chemical structure can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylcarbamoyl group may enhance the compound’s binding affinity and specificity. The overall effect is a result of the combined interactions of these functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring structure.
Carbamoyl derivatives: Compounds like carbamazepine and felbamate contain carbamoyl groups.
Phenylacetamide derivatives: Compounds such as acetaminophen and phenacetin have phenylacetamide moieties.
Uniqueness
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-5-13(2)7-15(6-12)22-18(26)11-27-19-20-8-16(10-24)23(19)9-17(25)21-14-3-4-14/h5-8,14,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJHCGFPIWNGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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